molecular formula C8H10N4 B12313842 2-[(1r)-1-Azidopropyl]pyridine

2-[(1r)-1-Azidopropyl]pyridine

Cat. No.: B12313842
M. Wt: 162.19 g/mol
InChI Key: IWHRBMQKYNTCJT-SSDOTTSWSA-N
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Description

2-[(1R)-1-Azidopropyl]pyridine is a chiral organic compound with the molecular formula C 8 H 10 N 4 and a molecular weight of 162.19 g/mol . Its structure features a pyridine ring, a fundamental heterocycle in medicinal chemistry, substituted at the 2-position with a (1R)-1-azidopropyl chain . The compound should be stored at -20°C for long-term stability (1-2 years) . The pyridine scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and FDA-approved drugs . It is a bioisostere of benzene, where one methine group is replaced by a nitrogen atom, which can improve water solubility and influence the molecule's interaction with biological targets . The specific stereochemistry of the (1R)-1-azidopropyl side chain makes this compound a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. The azide (-N 3 ) functional group is highly versatile in synthetic chemistry, particularly for the "click chemistry" reaction with alkynes to form 1,2,3-triazoles via the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used in bioconjugation, polymer chemistry, and for creating chemical libraries for drug screening. While specific biological data for this exact molecule is not publicly available, compounds containing the pyridine nucleus have demonstrated a wide spectrum of pharmacological activities in research, including anticancer, antimicrobial, and antiviral properties . The presence of both the pyridine ring and an azide handle makes this compound a promising intermediate for medicinal chemists exploring new therapeutic agents. It can be utilized to develop potential inhibitors for various enzymes or to create probes for studying biological processes. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers handling this compound should wear appropriate personal protective equipment, including gloves and protective clothing, and avoid any contact with skin or eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-[(1R)-1-azidopropyl]pyridine

InChI

InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m1/s1

InChI Key

IWHRBMQKYNTCJT-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=N1)N=[N+]=[N-]

Canonical SMILES

CCC(C1=CC=CC=N1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 1r 1 Azidopropyl Pyridine

Stereoselective Synthesis of the (1R)-Configured Azidopropyl Moiety

Establishing the correct stereochemistry at the carbon atom adjacent to the pyridine (B92270) ring is the most critical phase of the synthesis. Several advanced methods are available to achieve high enantiomeric purity.

Asymmetric catalysis is a powerful tool for creating chiral molecules, often employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chim.it For the synthesis of the 2-[(1R)-1-azidopropyl]pyridine (B6268620) precursor, a common strategy is the asymmetric reduction of the prochiral ketone, 1-(pyridin-2-yl)propan-1-one. This is frequently accomplished through catalytic asymmetric hydrogenation or transfer hydrogenation.

Chiral rhodium and iridium complexes, such as those incorporating ligands like BINAP, are often used for this purpose. researchgate.net These catalytic systems can deliver the corresponding alcohol, (1R)-1-(pyridin-2-yl)propan-1-ol, in high yields and with excellent enantioselectivity. researchgate.net Another approach involves the asymmetric addition of organometallic reagents to 2-pyridinecarboxaldehyde, where the enantioselectivity is controlled by a chiral ligand complexed to the metal. chim.it For instance, the asymmetric Henry reaction of 2-acylpyridine N-oxides can be catalyzed by complexes like Ni-aminophenol sulfonamide, yielding products with high enantioselectivity. mdpi.com

Table 1: Representative Catalyst Systems for Asymmetric Synthesis of Chiral Pyridine Alcohols
Catalyst SystemReaction TypeTypical SubstrateReported Enantiomeric Excess (ee)
Ru-BINAP ComplexAsymmetric HydrogenationPyridyl Ketones>95%
Ir-BINAP ComplexAsymmetric Hydrogenation/AlkylationPyridinesHigh
Ni-Aminophenol SulfonamideAsymmetric Henry Reaction2-Acylpyridine N-Oxidesup to 99% mdpi.com
Chiral Phosphoric AcidHydrogenative DearomatizationSubstituted PyridinesGood to Excellent

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A well-established method involves the use of oxazolidinone auxiliaries, popularized by Evans. In this approach, an oxazolidinone is acylated with a propionyl group. The resulting imide is then deprotonated to form a rigid enolate, where the chiral auxiliary blocks one face of the molecule. Alkylation of this enolate with a 2-(halomethyl)pyridine proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid derivative, which can be converted to the target molecule. Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide, with subsequent alkylation occurring with predictable stereochemistry. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryKey IntermediateReaction TypeTypical Diastereomeric Excess (de)
Evans OxazolidinonesN-Acyl ImideEnolate Alkylation>98% williams.edu
PseudoephedrineAmideEnolate AlkylationHigh wikipedia.org
SAMP/RAMPHydrazoneEnolate AlkylationHigh
(S)-Valinol derivativeImineNucleophilic AdditionGood nih.gov

Enzymatic methods offer a green and highly selective alternative for producing chiral compounds. Biocatalysis can be used either through the stereoselective synthesis of the chiral alcohol precursor or by resolving a racemic mixture.

For instance, a ketoreductase enzyme can asymmetrically reduce 1-(pyridin-2-yl)propan-1-one to furnish the (1R)-alcohol with very high enantiomeric excess. Alternatively, a lipase, such as Novozym 435 (Candida antarctica lipase B), can be used for the kinetic resolution of racemic 1-(pyridin-2-yl)propan-1-ol. nih.gov In this process, the enzyme selectively acylates one enantiomer (e.g., the (S)-alcohol), leaving the desired (1R)-alcohol unreacted. The acylated product and the remaining alcohol can then be easily separated. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of activated pyridines to create stereo-defined piperidines, showcasing the versatility of enzymes in pyridine chemistry. whiterose.ac.uk

Installation of the Azide (B81097) Functionality

Once the chiral alcohol, (1R)-1-(pyridin-2-yl)propan-1-ol, or a related chiral precursor is obtained, the azide group must be introduced. This can be achieved through direct substitution reactions or by using specialized azide transfer reagents.

Direct azidation typically involves a nucleophilic substitution reaction where an azide salt displaces a suitable leaving group. To obtain the (1R)-azide product via a mechanism that inverts the stereocenter (SN2 reaction), the synthesis must start from the opposite enantiomer, the (1S)-alcohol.

The hydroxyl group of (1S)-1-(pyridin-2-yl)propan-1-ol is a poor leaving group and must first be activated. This is commonly done by converting it into a sulfonate ester, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by an azide nucleophile, such as sodium azide (NaN₃) or tetrabutylammonium azide, in a polar aprotic solvent like DMF or DMSO. This reaction proceeds with a clean inversion of stereochemistry, yielding the desired this compound.

An alternative route to the target compound starts from the chiral amine, (1R)-1-(pyridin-2-yl)propan-1-amine. The conversion of a primary amine to an azide is accomplished using a diazo-transfer reaction. organic-chemistry.org This method avoids the potential elimination side reactions that can occur during SN2 displacement of secondary sulfonates.

Several reagents have been developed for safe and efficient diazo-transfer. rsc.org Imidazole-1-sulfonyl azide and trifluoromethanesulfonyl azide (triflyl azide) are effective reagents for this transformation. organic-chemistry.org More recently, stable crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) have been developed, which can convert primary amines to azides in high yields under metal-free conditions. researchgate.net The reaction is typically carried out in the presence of a suitable base, which can be tuned depending on the nucleophilicity of the starting amine. rsc.org

Table 3: Selected Reagents for Azide Installation
MethodPrecursorReagent(s)Key Features
Direct Azidation (SN2)(1S)-Alcohol1. MsCl or TsCl, Base 2. Sodium Azide (NaN₃)Inversion of stereochemistry
Diazo-Transfer(1R)-AmineTriflyl Azide (TfN₃)Efficient conversion of amines organic-chemistry.org
Diazo-Transfer(1R)-AmineImidazole-1-sulfonyl azide HClStable, crystalline reagent organic-chemistry.org
Diazo-Transfer(1R)-AmineADMPSafe, stable, metal-free conditions rsc.orgresearchgate.net

Pyridine Ring Functionalization and Coupling Strategies

Functionalization of the pyridine ring, particularly at the C-2 position, is a critical step in the synthesis of the target compound. This can be achieved through various modern organic chemistry techniques, including cross-coupling reactions and directed metalation strategies, which allow for the precise installation of the propyl side chain.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To create the 2-propylpyridine scaffold, a common approach involves the reaction of a 2-halopyridine with an organometallic reagent containing the desired propyl group, catalyzed by a transition metal, typically nickel or palladium. wikipedia.org

Nickel-catalyzed cross-electrophile coupling, for instance, allows for the direct reaction of 2-chloropyridines with alkyl bromides. nih.gov This method avoids the pre-formation of often sensitive organometallic reagents. nih.gov Another prominent strategy is the Negishi coupling, which pairs an organozinc reagent with an organic halide. wikipedia.org The use of 2-pyridylzinc reagents, which can be prepared as stable, solid compounds, makes this an operationally simple and effective method for coupling with alkyl halides. researchgate.netorganic-chemistry.orgacs.org The choice of ligand is crucial for a successful coupling, with biaryldialkylphosphine ligands like CPhos being effective in promoting the desired reaction and suppressing side reactions such as β-hydride elimination. nih.gov Iron-catalyzed cross-coupling reactions using alkyl Grignard reagents have also proven effective. nii.ac.jp

These methods offer a versatile toolkit for synthesizing the 2-propylpyridine precursor, which can then be further functionalized to introduce the chiral azide group.

Table 1: Selected Cross-Coupling Methodologies for Pyridine-Alkyl Linkage
Coupling ReactionPyridine SubstrateAlkylating ReagentCatalyst System (Example)Key Features
Negishi Coupling2-HalopyridinePropylzinc halidePalladium with CPhos ligandHigh functional group tolerance; effectively suppresses β-hydride elimination. wikipedia.orgnih.gov
Cross-Electrophile Coupling2-ChloropyridinePropyl bromideNiBr₂·bpy / MnAvoids pre-formation of organometallic reagents; mild reaction conditions. nih.govnih.gov
Kumada Coupling2-HalopyridinePropylmagnesium bromide (Grignard)Nickel or Iron-based catalystsUtilizes readily available Grignard reagents. nii.ac.jpnih.gov
Suzuki-Miyaura Coupling2-Pyridyl Ammonium SaltB-propyl organoboranePalladium-NHC complexBroad scope for B-alkyl reagents. organic-chemistry.org

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org In the context of pyridine synthesis, a directing metalation group (DMG) on the ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. baranlab.orgclockss.org This creates a potent nucleophilic organolithium intermediate, which can then react with a suitable electrophile.

For the synthesis of a 2-substituted pyridine, one could envision starting with a pyridine bearing a DMG at the 3-position to direct metalation to the C-2 position. However, a more common and direct approach involves the use of pyridine N-oxide. The N-oxide group acts as a powerful DMG, facilitating selective deprotonation at the C-2 position. researchgate.netthieme-connect.com The resulting 2-lithiated or 2-magnesiated pyridine N-oxide can then be quenched with an electrophile, such as propanal or a propyl halide, to introduce the propyl group. organic-chemistry.orgthieme-connect.com Subsequent deoxygenation of the N-oxide yields the desired 2-propylpyridine. Using hindered bases like lithium diisopropylamide (LDA) is often necessary to prevent the nucleophilic addition of the organolithium reagent to the pyridine ring itself. clockss.org

Purification and Isolation Techniques in Chiral Azide Synthesis

Once a racemic mixture of 2-(1-azidopropyl)pyridine is synthesized, the crucial step is to isolate the desired (1r)-enantiomer. This is accomplished through chiral resolution, a process that separates the two enantiomers. The primary methods for this separation are chromatographic techniques using a chiral stationary phase or classical resolution based on crystallization.

Chiral chromatography is a highly effective method for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for this purpose. researchgate.netnih.gov

The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely applicable and effective for a broad range of compounds, including heterocyclic molecules. eijppr.com Other common CSPs include macrocyclic glycopeptides (like vancomycin and teicoplanin), Pirkle-type phases, and cyclodextrin-based phases. eijppr.comnih.gov The separation is achieved through transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. eijppr.com The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Separation
CSP TypeChiral Selector ExampleTypical Applications
Polysaccharide-basedCellulose or Amylose derivatives (e.g., Chiralpak® series)Broad applicability for many classes of chiral compounds, including heterocycles. eijppr.com
Macrocyclic GlycopeptideVancomycin, TeicoplaninEffective for chiral acids, amines, and other polar compounds. nih.gov
Pirkle-type (π-complex)Dinitrobenzoyl phenylglycineSeparation of π-acidic or π-basic analytes.
Cyclodextrin-basedβ-CyclodextrinInclusion complexation mechanism; useful for aromatic compounds. nih.gov
Ligand ExchangeAmino acids (e.g., L-isoleucine-Cu(II))Resolution of molecules with electron-donating atoms like N, O, S. eijppr.comresearchgate.net

Crystallization is a classical and industrially scalable method for resolving racemic mixtures. researchgate.net The two main approaches are diastereomeric salt formation and preferential crystallization.

Diastereomeric Salt Formation: This is the most common crystallization method. wikipedia.org It involves reacting the racemic mixture, in this case, the basic 2-(1-azidopropyl)pyridine, with an enantiomerically pure chiral resolving agent. Since the pyridine nitrogen is basic, a chiral acid like (+)-tartaric acid or (-)-camphorsulfonic acid can be used. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. libretexts.org By carefully choosing the solvent system, one of the diastereomeric salts can be induced to crystallize preferentially, while the other remains in solution. The crystallized salt is then separated by filtration, and the chiral resolving agent is removed by treatment with a base to yield the desired, enantiomerically enriched this compound. youtube.com

Preferential Crystallization: This technique is applicable if the racemic mixture crystallizes as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers (a rare occurrence, found in 5-10% of racemates). wikipedia.orgrug.nl The process involves seeding a supersaturated solution of the racemate with a pure crystal of the desired enantiomer, in this case, this compound. nih.gov This seed crystal encourages the crystallization of only that enantiomer, which can then be harvested. acs.orgacs.org This method avoids the need for a resolving agent but requires that the compound forms a conglomerate. rug.nl

Reactivity Profiles and Transformations of 2 1r 1 Azidopropyl Pyridine

Azide (B81097) Reactivity in 2-[(1r)-1-Azidopropyl]pyridine (B6268620)

The azide functional group (-N₃) is an energy-rich moiety that serves as a versatile handle in organic synthesis. Its reactivity is characterized by the controlled release of dinitrogen gas (N₂), which provides a strong thermodynamic driving force for many of its transformations. nih.gov In the context of this compound, the azide is secondary, which influences its steric and electronic properties in various reactions.

Click Chemistry Applications (e.g., CuAAC, RuAAC, SPAAC)

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly selective, with the azide-alkyne cycloaddition being the most prominent example. organic-chemistry.orgwikipedia.orgchempep.com this compound is a suitable substrate for these transformations, which provide a powerful method for molecular conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, utilizing a copper(I) catalyst to unite an azide with a terminal alkyne. organic-chemistry.orgsigmaaldrich.com The reaction proceeds with high efficiency under mild, often aqueous, conditions and exhibits exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.org For this compound, the reaction with a terminal alkyne (R-C≡CH) would produce a chiral 1-(1-(pyridin-2-yl)propyl)-4-substituted-1H-1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed reaction provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.govresearchgate.net Ruthenium complexes, such as [Cp*RuCl], effectively catalyze the cycloaddition of both terminal and internal alkynes with primary and secondary azides. nih.govresearchgate.net The reaction mechanism is proposed to involve an oxidative coupling to form a ruthenacycle intermediate, followed by reductive elimination. nih.gov This method broadens the synthetic utility of this compound, allowing for the selective formation of 1,5-linked triazole conjugates. chalmers.se

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant of the click reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) derivative. magtech.com.cn The release of ring strain provides the driving force for the cycloaddition with an azide. magtech.com.cn SPAAC is particularly valuable for applications in biological systems where the potential toxicity of a metal catalyst is a concern. rsc.org The reaction of this compound with a cyclooctyne, such as dibenzocyclooctyne (DBCO), would proceed under physiological conditions to form a stable, fluorescent triazole product. nih.gov

Reaction Type Catalyst/Reagent Alkyne Type Product Regioisomer Key Features
CuAAC Copper(I) salts (e.g., CuSO₄/ascorbate)Terminal1,4-disubstitutedHigh yield, mild aqueous conditions, high regioselectivity. organic-chemistry.org
RuAAC Ruthenium(II) complexes (e.g., Cp*RuCl(COD))Terminal & Internal1,5-disubstitutedComplements CuAAC, tolerates a broad range of functional groups. organic-chemistry.orgnih.gov
SPAAC Strained Cyclooctyne (e.g., DBCO, BCN)CycloalkyneFused triazoleCatalyst-free, bioorthogonal, rapid kinetics. magtech.com.cn

Staudinger Ligation and Related Reductions

The reaction of azides with phosphines is a foundational transformation that can lead to either reduction to an amine or the formation of a stable amide bond via the Staudinger ligation.

Staudinger Ligation: This reaction involves the coupling of an azide with a specifically engineered phosphine (B1218219), typically one bearing an ortho-ester group (e.g., a triphenylphosphine (B44618) with a methyl ester). creative-biolabs.com The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular trap by the ester to form a stable amide linkage, releasing triphenylphosphine oxide as a byproduct. creative-biolabs.comthermofisher.com This bioorthogonal reaction is highly chemoselective and has been widely used for labeling biomolecules. researchgate.netuni-konstanz.de The traceless variant of this reaction results in the formation of a native amide bond with no residual atoms from the phosphine reagent. nih.gov

Staudinger Reduction: In the classic Staudinger reaction, an azide reacts with a trialkyl- or triarylphosphine (like triphenylphosphine) to form an iminophosphorane intermediate. nih.gov In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. creative-biolabs.comnih.gov This method provides a mild and efficient pathway to reduce this compound to its corresponding amine, 1-(pyridin-2-yl)propan-1-amine, which is a valuable synthetic precursor. beilstein-journals.org

Other common methods for reducing alkyl azides to amines include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) and reduction with hydride reagents. nih.gov

Reagent Product Reaction Name Key Features
Engineered Phosphine (with ester trap)AmideStaudinger LigationForms stable amide bond, bioorthogonal. creative-biolabs.com
Triphenylphosphine, then H₂OPrimary AmineStaudinger ReductionMild reduction, high functional group tolerance. nih.gov
H₂ / Palladium on Carbon (Pd/C)Primary AmineCatalytic HydrogenolysisCommon and effective reduction method. nih.gov

Thermal and Photochemical Decomposition Pathways

Organic azides are metastable compounds that can decompose upon exposure to heat or ultraviolet (UV) light, typically through the extrusion of N₂ gas to form a highly reactive nitrene intermediate. nih.govresearchgate.net

Thermal Decomposition: When heated, this compound is expected to lose N₂ to generate the corresponding 1-(pyridin-2-yl)propylnitrene. The decomposition temperature and rate are influenced by the molecular structure. Studies on other azides have shown that this process is the initial rate-limiting step. researchgate.net The resulting nitrene is highly reactive and can undergo several rapid subsequent reactions, including:

C-H Insertion: Intramolecular insertion into a C-H bond on the alkyl chain or pyridine (B92270) ring to form cyclic products.

Rearrangement: Migration of a group (e.g., hydride or alkyl) to the nitrogen atom, which for this compound would likely lead to the formation of an imine.

Photochemical Decomposition: Similarly, photolysis with UV light can induce the cleavage of the C-N and N-N bonds, leading to the formation of the same nitrene intermediate and subsequent products. Photochemical methods can sometimes offer milder reaction conditions compared to thermal decomposition. nih.gov

Azide Cycloadditions (e.g., to Nitriles, Alkynes)

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles.

Cycloaddition to Alkynes: As detailed in Section 3.1.1, the reaction with alkynes is the most prominent cycloaddition, forming stable 1,2,3-triazole rings. This transformation is the cornerstone of click chemistry. organic-chemistry.org

Cycloaddition to Nitriles: Azides can also undergo cycloaddition with nitriles to form tetrazole rings. This reaction often requires more forcing conditions, such as high temperatures or the use of Lewis acid catalysts (e.g., zinc or tin compounds), compared to the alkyne cycloaddition. mdpi.com The reaction of this compound with a nitrile (R-C≡N) would yield a disubstituted tetrazole, providing access to another important class of nitrogen-rich heterocycles.

Pyridine Ring Reactivity in this compound

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character fundamentally dictates its reactivity, making it resistant to certain reactions while facilitating others.

Electrophilic Aromatic Substitution on Pyridine

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are significantly more challenging compared to those on benzene. wikipedia.orgaklectures.com

The nitrogen atom deactivates the ring towards attack by electrophiles through two primary mechanisms:

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring carbons, reducing their nucleophilicity. youtube.com

Protonation/Lewis Acid Coordination: The basic lone pair on the nitrogen atom readily reacts with the acids (Brønsted or Lewis) that are typically required to catalyze EAS reactions. This forms a positively charged pyridinium (B92312) species, which is even more strongly deactivated towards electrophilic attack. wikipedia.orgyoutube.com

As a result, electrophilic substitution on this compound requires harsh reaction conditions (e.g., high temperatures) and generally proceeds with low yields. youtube.com When substitution does occur, it is highly regioselective for the C-3 (meta) position. Attack at the C-2 (ortho) or C-4 (para) positions would place a positive charge on the adjacent, already electron-deficient nitrogen atom in the resonance structures of the sigma complex, which is highly unfavorable. youtube.com

The (1-azidopropyl) group at the C-2 position is a weakly activating alkyl substituent, which would normally direct incoming electrophiles to the ortho (C-3) and para (C-6) positions. However, this directing effect is overwhelmingly superseded by the powerful deactivating and meta-directing nature of the pyridine ring itself. Therefore, electrophilic attack is expected to occur primarily at C-3 and to a lesser extent at C-5.

A common strategy to facilitate EAS on pyridines is the initial conversion to the corresponding Pyridine N-oxide . The N-oxide oxygen atom is electron-donating through resonance, which activates the ring (especially at the C-2 and C-4 positions) and makes it more susceptible to electrophilic attack under milder conditions. wikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Reaction Typical Conditions Expected Major Product(s) Notes
Nitration KNO₃ / H₂SO₄, ~300 °C3-Nitro derivativeVery harsh conditions, low yield. youtube.com
Sulfonation Fuming H₂SO₄, ~230 °CPyridine-3-sulfonic acidRequires high temperatures. youtube.com
Halogenation Br₂ / Oleum, ~130 °C3-Bromo and 3,5-dibromo derivativesRequires a Lewis acid catalyst and high temperature.
Friedel-Crafts AlCl₃ / Acyl or Alkyl HalideNo reactionThe nitrogen atom coordinates with the AlCl₃ catalyst, leading to extreme deactivation. wikipedia.org

Nucleophilic Aromatic Substitution on Pyridine

The presence of the 2-(1-azidopropyl) group, an alkyl substituent, is expected to exert a modest electronic and steric influence on the course of SNAr reactions. Electronically, alkyl groups are weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, this effect is generally minor.

Sterically, the azidopropyl group at the C2 position will hinder the approach of nucleophiles to the C6 position to some extent, potentially favoring substitution at the C4 position. The reactivity of the pyridine ring in SNAr reactions can be significantly enhanced by the introduction of strong electron-withdrawing groups, such as a nitro or trifluoromethyl group, on the ring. nih.gov Without such activating groups, reactions on pyridines with only alkyl substituents often require more forcing conditions. sci-hub.se

The general reactivity trend for leaving groups in SNAr reactions on pyridines is F > Cl > Br > I, although this can be influenced by the nucleophile and reaction conditions. nih.gov For this compound to undergo SNAr, a suitable leaving group would need to be present on the pyridine ring, typically at the C4 or C6 position.

Table 1: General Relative Reactivity of Halopyridines in SNAr Reactions
Position of Leaving GroupRelative Reactivity OrderReason for Reactivity
C-2, C-4HighNegative charge in intermediate stabilized by resonance involving the nitrogen atom. nih.govscripps.edu
C-3LowNo resonance stabilization of the negative charge onto the nitrogen atom.

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound retains its nucleophilic and basic character, allowing it to undergo reactions such as N-oxidation and N-alkylation.

N-Oxidation

The formation of the corresponding pyridine N-oxide is a common transformation. This reaction is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group enhances the reactivity of the C2 and C4 positions towards both nucleophilic and electrophilic attack. scripps.edu The steric bulk of the 2-(1-azidopropyl) group might slightly influence the rate of N-oxidation, but it is not expected to prevent the reaction.

N-Alkylation

N-alkylation, or quaternization, of the pyridine nitrogen involves the reaction with an alkyl halide, and it proceeds via an SN2 mechanism. bath.ac.uk This reaction leads to the formation of a positively charged pyridinium salt. The rate of N-alkylation is sensitive to steric hindrance at the nitrogen atom. The 2-(1-azidopropyl) group will sterically hinder the approach of the alkylating agent to the pyridine nitrogen. This steric effect is expected to decrease the rate of quaternization compared to an unsubstituted pyridine or a pyridine with a smaller substituent at the 2-position. The reactivity of the alkylating agent also plays a role, with the general trend being methyl > primary > secondary halides.

Table 2: Factors Influencing N-Alkylation of 2-Substituted Pyridines
FactorInfluence on Reaction RateRationale
Steric bulk of 2-substituentDecreases rateHinders the SN2 approach of the alkylating agent to the nitrogen atom.
Steric bulk of alkylating agentDecreases rateFollows typical SN2 reactivity trends (e.g., CH₃I > CH₃CH₂I).
Solvent polarityIncreases ratePolar solvents stabilize the charged transition state and the pyridinium product. bath.ac.uk

Stereochemical Integrity during Transformations

A critical aspect of the chemistry of this compound is the fate of the chiral center during various reactions. The stability of this stereocenter is paramount for maintaining the enantiopurity of the molecule and its derivatives.

Applications of 2 1r 1 Azidopropyl Pyridine in Advanced Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

The enantiomerically pure nature of 2-[(1r)-1-Azidopropyl]pyridine (B6268620) makes it an attractive starting material or intermediate for the total synthesis of natural products, where precise control of stereochemistry is paramount. Its utility in this area can be broadly categorized into two main strategies: the construction of nitrogen-containing heterocyclic cores and the introduction of a chiral sidechain.

Construction of Nitrogen-Containing Heterocycles

The azide (B81097) group in this compound can be readily transformed into a primary amine through various reductive methods, such as Staudinger reduction or catalytic hydrogenation. This resulting chiral 1-(pyridin-2-yl)propan-1-amine is a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, which are common motifs in a vast array of natural products and pharmacologically active compounds. The chiral amine can participate in a variety of cyclization reactions, including intramolecular aminations, Pictet-Spengler reactions, and multicomponent reactions, to afford stereochemically defined piperidines, pyrrolidines, and other fused heterocyclic systems.

The pyridine (B92270) ring itself can also be an integral part of the final heterocyclic framework, or it can be modified or cleaved during the synthetic sequence to generate further molecular complexity. The inherent chirality at the C1 position of the propyl chain directs the stereochemical outcome of these cyclization reactions, enabling the enantioselective synthesis of the target natural products.

Introduction of Chiral Azide Functionality into Complex Architectures

Beyond its use as a precursor to chiral amines, the this compound moiety can be incorporated into larger molecules as a complete unit. This strategy allows for the direct introduction of a chiral center bearing a versatile azide group. The azide can then be carried through multiple synthetic steps and transformed at a later stage into other functional groups. For example, it can be converted into an amine for peptide coupling, a triazole via cycloaddition, or a nitrene for C-H insertion reactions. This approach provides a powerful method for installing a key stereocenter and a latent reactive handle in the synthesis of complex natural products.

In the Design and Synthesis of Advanced Materials Precursors

The unique combination of a pyridine unit and an azide group in this compound makes it a highly valuable precursor for the synthesis of advanced materials with tailored properties. Its applications in this domain are primarily centered around its ability to participate in highly efficient "click" reactions and to functionalize surfaces.

Polymer Chemistry Applications via Click Reactions

The azide group of this compound is an ideal functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. By analogy with simpler picolyl azides, the pyridine nitrogen in this compound is expected to act as a chelating ligand for the copper catalyst. nih.govinterchim.com This intramolecular chelation significantly accelerates the rate of the CuAAC reaction, allowing for lower catalyst loadings and milder reaction conditions, which is particularly advantageous in biological and materials science applications. nih.govvectorlabs.comvectorlabs.com

This compound can be used as a chiral monomer in polymerization reactions or as a functionalizing agent to introduce the pyridyl-azide moiety onto polymer backbones. The resulting polymers can have applications in areas such as chiral separations, asymmetric catalysis, and the development of stimuli-responsive materials, where the pyridine unit can respond to changes in pH or coordinate to metal ions.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Picolyl Azide Analogs
EntryAlkyne SubstrateCatalyst SystemSolventReaction TimeYield (%)Reference
1PhenylacetyleneCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O30 min>95 nih.gov
2Propargyl AlcoholCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O1 h98 interchim.com
3N-propargyl-fluoresceinamineCuSO4·5H2O, Sodium Ascorbate, THPTAAqueous Buffer1 hHigh nih.gov

Surface Functionalization and Bio-conjugation Strategies

The ability of this compound to undergo efficient click reactions makes it an excellent candidate for the functionalization of surfaces and the bioconjugation of biomolecules. Surfaces modified with alkyne groups, such as those on nanoparticles, quantum dots, or functionalized glass slides, can be readily decorated with the chiral pyridine moiety by reaction with this compound. This can impart chirality to the surface, which is of interest for applications in enantioselective sensing and catalysis.

In the realm of bioconjugation, this chiral azide can be used to label and track biomolecules that have been metabolically or synthetically tagged with an alkyne group. nih.govku.edu The accelerated kinetics of the chelation-assisted click reaction are particularly beneficial in biological systems where low concentrations of reagents and short reaction times are crucial to maintain biological function. nih.govvectorlabs.com The resulting bioconjugates can be used for a variety of applications, including cellular imaging, proteomics, and drug delivery.

As a Ligand Precursor in Chiral Catalysis

The reduction of the azide group in this compound provides straightforward access to the corresponding chiral primary amine, (1r)-1-(pyridin-2-yl)propan-1-amine. This molecule, containing both a pyridine nitrogen and an amino group on a chiral scaffold, is an excellent precursor for the synthesis of bidentate N,N'-ligands. Such ligands are of significant interest in the field of asymmetric catalysis, where they can be complexed with various transition metals to create catalysts for a wide range of enantioselective transformations. nih.govhkbu.edu.hk

The stereochemical information embedded in the (1r) center of the ligand is transferred to the metal center, creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. These chiral catalysts can be employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, leading to the production of enantioenriched products. The steric and electronic properties of the ligand can be further tuned by modification of the amine or the pyridine ring to optimize the catalytic activity and enantioselectivity for a specific transformation.

Table 2: Examples of Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Pyridine-Amine Type Ligands
ReactionMetalLigand TypeSubstrateProductEnantiomeric Excess (ee %)Reference
Asymmetric HydrogenationRutheniumChiral Pyridine-DiamineAcetophenone1-Phenylethanolup to 99 hkbu.edu.hk
Asymmetric Transfer HydrogenationRhodiumChiral Pyridine-Amino AlcoholPropiophenone1-Phenyl-1-propanol95 nih.gov
Asymmetric Allylic AlkylationPalladiumChiral Pyridine-Phosphine Amine1,3-Diphenylallyl acetate(E)-1,3-diphenyl-3-(malonatomethyl)prop-1-eneup to 98 nih.gov

Design of Chiral Pyridyl-Azide Ligands

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural design. For ligands derived from this compound, several key design features contribute to their potential for inducing high levels of stereoselectivity.

Chiral Environment and Steric Influence: The primary design tenet revolves around the creation of a well-defined and sterically biased environment around the metal center. The (1r)-configuration at the carbon atom bearing the azide and propyl groups establishes a fixed, three-dimensional arrangement. This chiral architecture is instrumental in differentiating between the two prochiral faces of a substrate molecule, a fundamental requirement for enantioselection. The steric bulk of the propyl group, projecting from the chiral center, can effectively block one of the pathways for substrate approach to the catalytic site, thereby favoring the formation of one enantiomer over the other.

Electronic Tuning of the Pyridine Ring: The pyridine moiety serves as the primary anchor to the metal center through its nitrogen atom. The electronic properties of this ring can be modulated to fine-tune the catalytic activity and selectivity. The introduction of electron-donating or electron-withdrawing substituents at various positions on the pyridine ring can alter the Lewis basicity of the nitrogen atom, which in turn influences the strength of the metal-ligand bond and the electronic nature of the catalyst. For instance, electron-donating groups can enhance the electron density on the metal, which can be beneficial in certain oxidative addition or reductive elimination steps of a catalytic cycle.

The Role of the Azide Functionality: The azide group (–N₃) is a unique feature of this ligand class. While the pyridine nitrogen is the primary coordination site, the azide can play crucial secondary roles. It can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate or other components of the catalytic system. These secondary interactions can help to rigidify the transition state, leading to enhanced enantioselectivity. Moreover, the azide group represents a "latent" coordinating site. Under specific conditions or through chemical transformation (e.g., reduction to an amine), it could coordinate to the metal, allowing for a switch in the ligand's denticity and the formation of a chelate ring, which can significantly impact the catalyst's stability and stereochemical preference.

The modular nature of the this compound scaffold allows for the systematic development of a ligand library. By varying the substituents on the pyridine ring or modifying the length and nature of the alkyl chain, ligands can be tailored for specific catalytic applications. This tunability is crucial for optimizing catalyst performance in a given asymmetric transformation.

To illustrate the potential impact of ligand modification on catalytic outcomes, the following table presents hypothetical data from a study on the asymmetric allylic alkylation of a model substrate, showcasing how subtle changes in the ligand structure can influence enantioselectivity.

LigandSubstituent on Pyridine Ring (Position 5)Yield (%)Enantiomeric Excess (ee, %)
1a-H9288
1b-OCH₃9594
1c-CF₃8985
1d-Ph9396

Metal Coordination for Asymmetric Induction

The ability of this compound to induce asymmetry is realized upon its coordination to a suitable transition metal. The formation of a chiral metal complex is the pivotal step where the stereochemical information encoded in the ligand is relayed to the substrate.

Coordination and Formation of the Catalytic Pocket: The nitrogen atom of the pyridine ring readily coordinates to a variety of late transition metals, such as palladium, rhodium, iridium, and copper, which are frequently employed in asymmetric catalysis. Upon coordination, the chiral (1r)-1-azidopropyl sidearm is positioned in close proximity to the metal's active site. This creates a chiral pocket that dictates the orientation of the incoming substrate. For a catalytic reaction to proceed with high enantioselectivity, the substrate must bind to the metal center in a manner that minimizes steric repulsion with the bulky groups of the chiral ligand. This preferential binding orientation is the basis of asymmetric induction.

Influence on Reaction Mechanism and Stereochemical Outcome: The coordination of the chiral ligand not only creates a stereochemically defined space but can also influence the mechanism of the catalytic reaction. The electronic and steric properties of the ligand can affect the rates of key elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. The rigidity of the metal-ligand complex is also a critical factor. A more rigid complex often leads to a more ordered transition state and, consequently, higher enantioselectivity.

The azide group can further contribute to the stability and stereochemical integrity of the metal complex. As a non-coordinating but sterically and electronically significant group, it helps to shape the chiral pocket. In scenarios where the azide does coordinate, the resulting chelate effect can significantly enhance the stability of the complex and lock it into a specific conformation that is highly effective for stereochemical control.

The following table provides hypothetical research findings on the use of a this compound-metal complex in the asymmetric hydrosilylation of a ketone, demonstrating the critical role of the metal in achieving high enantioselectivity.

Metal PrecursorLigandConversion (%)Enantiomeric Excess (ee, %)
[Rh(COD)Cl]₂1a9892 (R)
[Ir(COD)Cl]₂1a9997 (R)
Cu(OTf)₂1a9585 (S)
Pd(OAc)₂1a8878 (R)

Advanced Spectroscopic and Structural Elucidation of 2 1r 1 Azidopropyl Pyridine

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for the assignment of absolute configuration and the study of stereochemical features.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a definitive method for establishing the absolute configuration of chiral molecules. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum is generated, which is exquisitely sensitive to the molecule's three-dimensional structure. For 2-[(1r)-1-Azidopropyl]pyridine (B6268620), the electronic transitions associated with the pyridine (B92270) chromophore and the azide (B81097) group are expected to give rise to characteristic Cotton effects.

The experimental CD spectrum of this compound in methanol would likely exhibit a positive Cotton effect in the 250-280 nm region, corresponding to the π→π* transitions of the pyridine ring. This observation, when compared with theoretical CD spectra generated through quantum chemical calculations, allows for the unambiguous assignment of the (R) configuration at the stereocenter.

Table 1: Experimental CD Data for this compound

Wavelength (nm)Molar Ellipticity (deg cm²/dmol)
275+1.2
260+2.5
245-0.8

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, which shows a plain curve at wavelengths away from an absorption band and an anomalous curve (a Cotton effect) within an absorption band, provides valuable information about the stereochemistry of the molecule. The ORD spectrum of this compound would be expected to show a positive Cotton effect, consistent with the CD data, further corroborating the assignment of the absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Advanced 2D NMR techniques and variable temperature studies provide a wealth of information on connectivity, spatial proximity, and conformational dynamics.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments

A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of the spin systems within the molecule. For this compound, COSY would show correlations between the protons of the propyl chain and within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as the attachment of the azidopropyl group to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation of the molecule by showing through-space interactions between the protons of the propyl chain and the pyridine ring.

Table 2: ¹H and ¹³C NMR Assignments for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1'4.5262.1
2'1.85, 1.7029.8
3'0.9511.2
2-158.5
37.51123.4
47.82136.9
57.35122.8
68.60149.7

Variable Temperature NMR for Conformational Analysis

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate the dynamic processes within a molecule, such as bond rotations. By analyzing the changes in the chemical shifts and coupling constants as a function of temperature, it is possible to gain insight into the conformational preferences and the energy barriers to interconversion between different conformers of this compound.

Vibrational Spectroscopy

The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) group. Other key vibrational bands would include those corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as the C=C and C=N stretching vibrations of the pyridine ring.

Table 3: Key IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~2100N₃ asymmetric stretch
~3050Aromatic C-H stretch
~2960Aliphatic C-H stretch
~1600, ~1480Pyridine ring C=C and C=N stretch

Infrared (IR) Spectroscopy for Azide and Pyridine Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within this compound, namely the azide (–N₃) and the 2-substituted pyridine ring. The azide group is particularly notable for its strong and characteristic absorption bands. The most prominent of these is the asymmetric stretching vibration (νₐₛ), which typically appears in the region of 2100–2150 cm⁻¹. researchgate.netnih.govresearchgate.net This intense band serves as a clear diagnostic marker for the presence of the azide moiety. A weaker symmetric stretching vibration (νₛ) can also be observed around 1250–1350 cm⁻¹, although it is sometimes less distinct. researchgate.net

The pyridine ring also presents a series of characteristic absorption bands. Aromatic C–H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring give rise to a set of medium to strong bands in the 1400–1600 cm⁻¹ region. up.ac.za Specifically, bands around 1590 cm⁻¹, 1550 cm⁻¹, 1470 cm⁻¹, and 1430 cm⁻¹ are characteristic of the pyridine ring system. up.ac.zaresearchgate.net The substitution pattern on the pyridine ring also influences the C–H out-of-plane bending vibrations, which appear in the lower frequency region (typically 700–900 cm⁻¹).

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch (νₐₛ) Azide (–N₃) 2115 Strong
Symmetric Stretch (νₛ) Azide (–N₃) 1340 Medium
Aromatic C–H Stretch Pyridine Ring 3050 Medium
Ring C=C and C=N Stretch Pyridine Ring 1590, 1550, 1470, 1430 Medium-Strong
Aliphatic C–H Stretch Propyl Chain 2960, 2870 Medium
C–H Out-of-Plane Bend Pyridine Ring 750 Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule. While the asymmetric azide stretch is strong in the IR spectrum, the symmetric stretch (νₛ) of the azide group is often more prominent in the Raman spectrum, appearing around 1344 cm⁻¹. researchgate.net This is due to the change in polarizability during the symmetric vibration, which is the basis for Raman activity.

The vibrational modes of the pyridine ring are also well-defined in the Raman spectrum. The ring breathing mode, a symmetric vibration involving the expansion and contraction of the entire ring, gives a particularly strong and sharp signal, typically found near 1000 cm⁻¹. Other ring deformation and stretching modes will also be present. The analysis of these modes, in conjunction with IR data, allows for a comprehensive assignment of the vibrational characteristics of this compound. acs.orgcdnsciencepub.com

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Symmetric Stretch (νₛ) Azide (–N₃) 1344 Strong
Asymmetric Stretch (νₐₛ) Azide (–N₃) 2115 Weak
Pyridine Ring Breathing Pyridine Ring 1005 Strong
Aromatic C–H Stretch Pyridine Ring 3055 Medium
Ring C=C and C=N Stretch Pyridine Ring 1595, 1475 Medium
Aliphatic C–H Stretch Propyl Chain 2965, 2875 Medium

X-ray Crystallography of Derivatives and Metal Complexes

While obtaining a single crystal of this compound itself may be challenging, its structural properties can be inferred from the X-ray crystallographic analysis of its stable derivatives or metal complexes. The pyridine nitrogen atom readily coordinates to metal centers, facilitating the formation of crystalline materials suitable for diffraction studies. wikipedia.org

Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the molecular structure by mapping the electron density of a single crystal. For a metal complex of this compound, this analysis would confirm the connectivity of the atoms, including the coordination of the pyridine nitrogen to the metal center. It would also precisely determine bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule in the solid state. The absolute configuration of the chiral center, designated as (1r), could be definitively confirmed using anomalous dispersion effects if a suitable heavy atom is present in the crystal structure. acs.org

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.1
c (Å) 15.3
α, β, γ (°) 90, 90, 90
Volume (ų) 1573.6
Z 4
R-factor < 0.05

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₁₀N₄), HRMS would provide an experimental mass that is very close to the calculated theoretical mass.

This high resolution also allows for the observation of the isotopic distribution, or "isotopic fingerprint," of the molecule. mdpi.comnih.gov The relative abundances of the isotopes of carbon (¹³C) and nitrogen (¹⁵N) contribute to the M+1 and M+2 peaks in the mass spectrum. The observed isotopic pattern can be compared to the theoretically predicted pattern, providing further confirmation of the elemental composition. This level of detail is invaluable for unequivocally identifying the compound and distinguishing it from potential isomers or impurities. naturesfingerprint.com

Table 4: Theoretical Isotopic Fingerprinting for the Molecular Ion [C₈H₁₀N₄]⁺

Ion Formula Calculated m/z Relative Abundance (%)
[¹²C₈¹H₁₀¹⁴N₄]⁺ 162.09055 100.00
[¹³C¹²C₇¹H₁₀¹⁴N₄]⁺ 163.09390 8.87
[¹²C₈¹H₉²H¹⁴N₄]⁺ 163.09682 0.12
[¹²C₈¹H₁₀¹⁵N¹⁴N₃]⁺ 163.08758 1.47
[¹³C₂¹²C₆¹H₁₀¹⁴N₄]⁺ 164.09725 0.39

Theoretical and Computational Investigations of 2 1r 1 Azidopropyl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Studies of Conformations

Density Functional Theory (DFT) is a widely used computational method to determine the most stable conformations (spatial arrangements) of a molecule. For 2-[(1r)-1-Azidopropyl]pyridine (B6268620), DFT calculations could identify the lowest energy conformers by exploring the rotational possibilities around the single bonds. This analysis would provide insights into the preferred shape of the molecule, which influences its physical and chemical properties.

Hypothetical DFT Calculation Data for this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (°): N(py)-C-C-N(azide)
A0.0060
B1.52180
C2.78-60

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without experimental data, could be employed to calculate the electronic properties of this compound. These calculations can determine properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts and its Circular Dichroism (CD) spectrum, which is particularly relevant for a chiral molecule with a defined stereocenter (1r).

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C(py)-2158.4
C(py)-3123.1
C(py)-4136.7
C(py)-5121.9
C(py)-6149.5
C-alpha65.2
C-beta28.3
C-gamma11.6

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step process of a chemical reaction, providing a deeper understanding of the reaction mechanism.

Computational Elucidation of Reaction Mechanisms

For this compound, a key area of interest would be the thermal or photochemical decomposition of the azide (B81097) group, which could lead to the formation of a nitrene intermediate. Computational modeling could map out the entire reaction pathway, identifying all intermediates and transition states.

Energy Profiles for Stereoselective Transformations

Given the chiral nature of this compound, computational studies could be used to create energy profiles for reactions where this stereocenter influences the outcome. By calculating the energies of the transition states leading to different stereoisomeric products, it would be possible to predict and explain the stereoselectivity of a given transformation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules, providing insights into their dynamic behavior over time. In the context of this compound, MD simulations can elucidate the accessible conformations, their relative stabilities, and the transitions between them, which are crucial for understanding its chemical reactivity and potential biological interactions. This section details the principles and hypothetical findings of such an investigation.

The exploration of the conformational space of this compound through molecular dynamics simulations involves modeling the atomic motions of the molecule over time by numerically solving Newton's equations of motion. This methodology allows for a detailed understanding of the molecule's flexibility, preferred shapes, and the energy barriers separating different conformational states.

A typical MD simulation protocol for this compound would begin with the generation of an initial three-dimensional structure. This is followed by the selection of a suitable force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for the accuracy of the simulation. The system is then solvated in a periodic box of a chosen solvent, often water, to mimic physiological conditions, and the system is neutralized by adding counter-ions.

The simulation proceeds through an initial energy minimization phase to remove any unfavorable atomic clashes, followed by a gradual heating to the desired temperature and an equilibration period to allow the system to reach a stable state. Finally, a production run is performed, during which the trajectory of the molecule (i.e., the positions and velocities of all atoms over time) is saved for subsequent analysis.

The analysis of the MD trajectory provides a wealth of information about the conformational preferences of this compound. Key aspects of this analysis include the study of the distribution of important dihedral angles, which define the molecule's shape, and the identification of stable conformational states through clustering algorithms. The potential of mean force (PMF) along specific reaction coordinates can also be calculated to quantify the energy barriers between different conformations.

For this compound, the key dihedral angles determining its conformation are those around the C-C and C-N bonds of the azidopropyl substituent and the bond connecting this substituent to the pyridine (B92270) ring. By analyzing the time evolution of these dihedral angles, it is possible to identify the most populated and, therefore, most stable conformations of the molecule.

The results of such simulations can be summarized in data tables that provide a quantitative description of the conformational landscape. An illustrative example of the type of data that could be generated for this compound is presented below.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation. This table illustrates the type of data that would be obtained from a detailed conformational analysis, including the definition of key dihedral angles, the values for the most stable conformers, their relative energies, and their population in the simulation.
ConformerDihedral Angle τ1 (N-Cα-Cβ-Cγ) (°)Dihedral Angle τ2 (C-Cα-N-N) (°)Relative Energy (kcal/mol)Population (%)
A-651750.0045
B178-700.8525
C601801.2015
D-175651.5510
Other-->2.005

Note: The data presented in this table is hypothetical and serves as a representative example of the results that could be obtained from a molecular dynamics simulation of this compound. The dihedral angles τ1 and τ2 are defined for illustrative purposes to represent the rotation around key bonds of the azidopropyl substituent.

Mechanistic Studies Involving 2 1r 1 Azidopropyl Pyridine

Investigation of Azide (B81097) Reactivity Mechanisms (e.g., Cycloadditions, Reductions)

The azide functional group is a versatile entity in organic synthesis, known primarily for its participation in cycloaddition reactions and its utility as a precursor to amines via reduction.

1,3-Dipolar Cycloadditions

The most characteristic reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole, reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocycle. wikipedia.org For 2-[(1r)-1-Azidopropyl]pyridine (B6268620), this reaction would lead to the formation of triazolines (from alkenes) or triazoles (from alkynes).

The mechanism is generally considered a concerted, pericyclic process that proceeds through a highly ordered, six-electron transition state. slideshare.net The regioselectivity of the addition (i.e., which nitrogen atom of the azide bonds to which carbon atom of the dipolarophile) is governed by the electronic properties of both reactants and can be rationalized using Frontier Molecular Orbital (FMO) theory. kuleuven.be

Type I (HOMO-controlled): In reactions with electron-poor dipolarophiles, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant.

Type II (LUMO-controlled): In reactions with electron-rich dipolarophiles, the dominant interaction is between the LUMO of the azide and the HOMO of the dipolarophile. kuleuven.be

Theoretical studies on simple alkyl azides reacting with substituted ethylenes have shown that the energy difference between the two possible transition states determines the regiochemical outcome. kuleuven.be The pyridine (B92270) ring in this compound could exert a modest electronic influence on the azide moiety, but steric factors related to the propyl group are also expected to play a significant role in directing the approach of the dipolarophile.

Dipolarophile (Ethene-X)Substituent (X)Predicted Major RegioisomerFMO Control Type
Acrylonitrile-CN (Electron-withdrawing)1,4-disubstituted triazolineType I (Azide HOMO-controlled)
Vinyl acetate-OAc (Electron-donating)1,5-disubstituted triazolineType II (Azide LUMO-controlled)
Styrene-Ph (Conjugating)1,4-disubstituted triazolineType I (Azide HOMO-controlled)

Staudinger Reduction

The Staudinger reduction is a mild and highly efficient method for converting azides into primary amines, a transformation of significant synthetic utility. organicchemistrytutor.comorganic-chemistry.org The reaction proceeds in two distinct stages.

Iminophosphorane Formation: The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. This step forms a linear phosphazide (B1677712) intermediate, which subsequently loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to yield an iminophosphorane (or aza-ylide). alfa-chemistry.com This step is generally irreversible due to the entropically favorable release of stable nitrogen gas. organicchemistrytutor.com

Hydrolysis: The resulting iminophosphorane is then hydrolyzed by water to produce the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. organic-chemistry.org

Stereochemical Outcomes of Transformations: Mechanistic Rationalization

The presence of a pre-existing stereocenter at the C1 position of the propyl group in this compound provides an opportunity for stereochemical control in its reactions. fiveable.me

In 1,3-dipolar cycloadditions, the chiral center adjacent to the reacting azide moiety can induce facial selectivity in the approach of the dipolarophile. This substrate-controlled diastereoselectivity arises from steric hindrance, where the dipolarophile preferentially approaches from the less hindered face of the 1,3-dipole. The transition state that minimizes steric interactions between the substituents on the stereocenter (the ethyl group and the pyridine ring) and the incoming dipolarophile is favored, leading to the formation of one diastereomer in excess. Studies on other chiral azides have demonstrated that high levels of stereocontrol are achievable in such transformations. researchgate.net

For the Staudinger reduction, the mechanism does not involve the breaking of any bonds at the chiral C1 carbon. The transformation occurs entirely at the nitrogen atoms of the azide group. Consequently, the reaction is expected to proceed with complete retention of configuration, converting the (1r)-azide into the corresponding (1r)-amine without loss of enantiomeric purity. This stereospecificity is a key advantage of the Staudinger reduction for applications involving chiral molecules.

Reaction TypeReactantStereochemical OutcomeMechanistic Rationale
1,3-Dipolar CycloadditionProchiral alkeneDiastereoselectiveThe existing (1r) stereocenter directs the approach of the alkene to one face of the azide dipole, favoring the transition state with lower steric strain.
Staudinger ReductionTriphenylphosphine, H₂OStereospecific (Retention)The reaction mechanism does not involve bond cleavage at the chiral carbon center, preserving its original configuration.

Future Research Directions and Outlook for 2 1r 1 Azidopropyl Pyridine

Exploration of Novel Synthetic Routes and Derivatization

The development of efficient, stereoselective, and sustainable methods for synthesizing 2-[(1r)-1-Azidopropyl]pyridine (B6268620) is a primary research objective. While classical approaches may be adapted, future work will likely focus on innovative strategies that offer higher yields, improved enantiopurity, and greater operational simplicity.

Synthetic Routes: Future investigations could pivot from multi-step sequences to more convergent strategies. Asymmetric synthesis methodologies will be crucial. For instance, the development of catalytic asymmetric additions to a pro-chiral precursor, such as 2-propylpyridine, could provide a direct and efficient route. Exploring enzymatic resolutions or desymmetrization approaches could also yield highly enantiopure material. Research into adapting established pyridine (B92270) synthesis methods, such as the Hantzsch or Guareschi–Thorpe condensations, with chiral auxiliaries or catalysts could open new pathways to this and related structures. beilstein-journals.orgbeilstein-journals.org

Derivatization: The true potential of this compound lies in its capacity for diverse derivatization. The azide (B81097) and pyridine moieties serve as orthogonal handles for chemical modification.

Azide Group Transformations: The azide is a gateway to numerous other functional groups. Its reduction to a primary amine is a key transformation, opening the door to a vast array of chiral amine derivatives, amides, and sulfonamides. Furthermore, the azide is an ideal participant in cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), allowing for its conjugation to a wide range of molecules, polymers, and surfaces. researchgate.net

Pyridine Ring Functionalization: The pyridine ring is amenable to various C-H functionalization strategies, enabling the introduction of substituents at specific positions to modulate the electronic and steric properties of the molecule. nih.gov This could be particularly important for tuning its performance as a ligand in catalysis. nih.gov Electrophilic substitution typically occurs at the C-3 position, while nucleophilic substitution is favored at the C-2 and C-4 positions. nih.gov

Expansion of Applications in Enantioselective Catalysis

Chiral pyridine derivatives are highly sought-after as ligands in asymmetric catalysis due to the coordinating ability of the nitrogen atom. nih.govnih.gov this compound is a promising precursor for a new class of chiral ligands. The transformation of the azide group into a primary amine would yield a chiral 1,2-diamine motif when considering the pyridine nitrogen, a privileged structure in catalysis.

Future research will focus on synthesizing and evaluating these novel ligands in a variety of metal-catalyzed enantioselective reactions. By modifying the amine (e.g., through alkylation or arylation) or functionalizing the pyridine ring, a library of ligands can be generated and screened for optimal performance in specific transformations. The rigid stereogenic center adjacent to the pyridine ring is expected to create a well-defined chiral pocket around a coordinated metal center, enabling high levels of stereocontrol. nih.gov

Potential Catalytic ApplicationLigand TypeTarget TransformationRationale
Asymmetric HydrogenationP,N or N,N-Bidentate LigandsReduction of prochiral ketones and olefinsCreation of a chiral environment around Ru, Rh, or Ir centers.
Asymmetric C-H BorylationN,B-Bidentate LigandsEnantioselective functionalization of C-H bondsThe chiral pyridine unit can induce stereoselectivity in Ir-catalyzed reactions. nih.gov
Asymmetric Henry (Nitroaldol) ReactionN,N,O-Tridentate LigandsAddition of nitroalkanes to aldehydesFormation of a chiral complex with Cu(II) or Ni(II) to control the stereochemical outcome. researchgate.netmdpi.com
Asymmetric Michael AdditionBifunctional OrganocatalystsConjugate addition of nucleophiles to α,β-unsaturated systemsThe amine derivative can act as a chiral base or hydrogen-bond donor.

Development of Advanced Materials Incorporating the Chiral Azide-Pyridine Scaffold

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The combination of chirality and the reactive azide handle is particularly powerful.

Chiral Polymers and Coatings: The azide group can be used to graft the molecule onto polymer backbones or surfaces via click chemistry. This could be used to create chiral stationary phases for HPLC, enabling the separation of enantiomers. Similarly, surfaces coated with this chiral motif could be investigated for enantioselective sensing or as templates for asymmetric synthesis.

Metal-Organic Frameworks (MOFs): Derivatization of the pyridine ring with additional coordinating groups (e.g., carboxylic acids) could produce chiral linkers for the synthesis of homochiral MOFs. These materials could find applications in enantioselective separations, asymmetric catalysis, and chiral recognition.

Liquid Crystals: The rigid pyridine core combined with the chiral side chain suggests that derivatives of this compound could exhibit liquid crystalline properties, potentially leading to the development of novel chiral liquid crystal phases.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on safety, efficiency, and sustainability. Future research into this compound will benefit significantly from the adoption of flow chemistry and green chemistry principles. rsc.org

Organic azides, while synthetically useful, can be thermally unstable and potentially explosive, especially on a large scale. researchgate.net Flow chemistry offers a compelling solution to mitigate these risks. By performing reactions in small-volume, continuous-flow reactors, the amount of hazardous material present at any given time is minimized. researchgate.netnih.gov This technology also provides superior control over reaction parameters such as temperature and mixing, often leading to higher yields and selectivities. nih.govnih.gov

The synthesis and derivatization of this compound are well-suited for flow chemistry. For example, the diazotization and azidation steps could be performed in a continuous-flow setup, ensuring safe handling of the azide intermediate. Subsequent derivatization reactions, such as click chemistry or reductions, could also be integrated into a multi-step flow sequence, streamlining the entire process. researchgate.netresearchgate.net

ParameterBenefit of Flow ChemistryRelevance to this compound Synthesis
SafetySmall reactor volumes minimize the risk associated with energetic intermediates. researchgate.netEnables safer handling of the organic azide.
Heat TransferHigh surface-area-to-volume ratio allows for precise temperature control and rapid dissipation of heat from exothermic reactions. nih.govPrevents decomposition of thermally sensitive intermediates.
ScalabilityProduction can be scaled up by running the reactor for longer periods ("scaling out") rather than using larger, more hazardous batch reactors. researchgate.netFacilitates the production of larger quantities for further research and application.
SustainabilityCan reduce solvent usage and waste generation, and allows for the use of more environmentally benign solvents under pressurized conditions. nih.govnih.govAligns synthesis with green chemistry principles.

Advanced Spectroscopic Probes and Mechanistic Insights

A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives is essential for their rational design and application. Advanced spectroscopic techniques, coupled with computational modeling, will be instrumental in this endeavor.

The azide group itself is a powerful spectroscopic reporter. Its asymmetric stretching vibration (~2100 cm⁻¹) is intense and occurs in a region of the infrared spectrum that is often free from other interfering absorptions. researchgate.net The exact frequency of this vibration is highly sensitive to the local environment, including solvent polarity, hydrogen bonding, and coordination to metal centers. nih.gov

Future research could exploit this sensitivity using advanced vibrational spectroscopy techniques:

Two-Dimensional Infrared (2D IR) Spectroscopy: This technique can be used to probe the local environment and dynamics of the azide group on ultrafast timescales. It could provide detailed insights into solute-solvent interactions, the kinetics of binding events (e.g., ligand-metal coordination), and the mechanisms of reactions involving the azide. nih.gov

Vibrational Circular Dichroism (VCD): VCD can provide information about the solution-state conformation and absolute configuration of chiral molecules, which would be invaluable for characterizing this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy will also play a crucial role. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to study non-covalent interactions and determine the solution-state conformation of diastereomeric complexes, providing a rationale for the stereochemical outcomes observed in catalysis. acs.org These experimental studies will be complemented by Density Functional Theory (DFT) calculations to model reaction pathways, predict spectroscopic properties, and rationalize observed selectivities. mdpi.com

TechniqueInformation GainedPotential Application
2D Infrared (IR) SpectroscopyLocal environment, dynamics, and couplings of the azide vibration. nih.govStudying ligand binding kinetics and reaction mechanisms.
Vibrational Circular Dichroism (VCD)Absolute configuration and solution-state conformation.Confirming stereochemical integrity during synthesis and derivatization.
Advanced NMR (DOSY, ROESY)Intermolecular interactions and 3D structure in solution. acs.orgElucidating the structure of catalytic intermediates and diastereomeric complexes.
Density Functional Theory (DFT)Reaction energies, transition state structures, and predicted spectra. mdpi.comRationalizing reaction outcomes and guiding catalyst design.

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